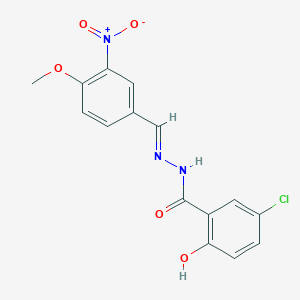
3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide, also known as DCMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. DCMF is a member of the acrylamide family of compounds and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide involves its binding to a specific site on proteins called the hydrophobic pocket. This binding can cause changes in the protein's conformation, which can affect its function and activity. 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide depend on the specific protein it binds to. For example, 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has also been shown to modulate the activity of certain receptors, such as the dopamine D2 receptor, which is involved in neurotransmission.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide in lab experiments is its specificity for certain proteins. This specificity can help researchers study the function and activity of specific proteins in a more targeted way. However, one of the limitations of using 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is its potential toxicity. 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide. One area of interest is the development of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of interest is the use of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide as a tool for studying protein-protein interactions and protein function. Additionally, researchers are exploring the use of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide in combination with other compounds to enhance its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is a chemical compound with potential applications in drug discovery and development. Its unique chemical structure and properties make it a valuable tool for studying protein function and activity. While there are limitations to its use in lab experiments, the future directions for research on 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide are promising and could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is the reaction between 2,4-dichlorophenyl isocyanate and 4-methyl-2-nitroaniline in the presence of a base. The reaction yields 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide as a yellow crystalline solid.
Scientific Research Applications
3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has been extensively studied for its potential applications in drug discovery and development. One of the most promising applications of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is its use as a tool for studying the mechanism of action of various drugs. 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has been shown to bind to a specific site on proteins, which can help researchers understand how drugs interact with proteins in the body.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-2-6-14(15(8-10)20(22)23)19-16(21)7-4-11-3-5-12(17)9-13(11)18/h2-9H,1H3,(H,19,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANHMDPZUMVGCP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B5907957.png)


![4-[3-(4-methoxyphenyl)acryloyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5907970.png)
![methyl 2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907990.png)
![4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5908004.png)

![3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5908023.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908029.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908034.png)

![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B5908046.png)

![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)